(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid

basicity modulation pKa engineering hERG liability reduction

(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid (CAS 1820966-51-5; molecular formula C₉H₁₂BF₂N₃O₂; MW 243.02) is a heteroaryl boronic acid building block featuring a pyrimidine core substituted at the 2-position with a gem‑difluorinated piperidine ring. It belongs to the class of 2‑aminopyrimidin‑5‑yl boronic acids used predominantly in Suzuki–Miyaura cross‑coupling reactions for medicinal chemistry and agrochemical synthesis.

Molecular Formula C9H12BF2N3O2
Molecular Weight 243.02 g/mol
Cat. No. B11870849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid
Molecular FormulaC9H12BF2N3O2
Molecular Weight243.02 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1)N2CCC(CC2)(F)F)(O)O
InChIInChI=1S/C9H12BF2N3O2/c11-9(12)1-3-15(4-2-9)8-13-5-7(6-14-8)10(16)17/h5-6,16-17H,1-4H2
InChIKeyJNZKLRAPVLOTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid – Procurement-Relevant Identity, Class, and Supplier Landscape


(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid (CAS 1820966-51-5; molecular formula C₉H₁₂BF₂N₃O₂; MW 243.02) is a heteroaryl boronic acid building block featuring a pyrimidine core substituted at the 2-position with a gem‑difluorinated piperidine ring . It belongs to the class of 2‑aminopyrimidin‑5‑yl boronic acids used predominantly in Suzuki–Miyaura cross‑coupling reactions for medicinal chemistry and agrochemical synthesis. The gem‑difluoro motif at the piperidine 4‑position is a well‑validated design element that reduces amine basicity (ΔpKₐ ≈ 3.15 vs. unsubstituted piperidine) and modulates lipophilicity while preserving metabolic stability [1]. These physicochemical shifts have been systematically quantified across mono‑ and difluorinated saturated heterocyclic amine series, positioning 4,4‑difluoropiperidine as a privileged fragment for fine‑tuning ADME properties in kinase inhibitors, GPCR antagonists, and CNS‑penetrant candidates [1][2].

Why (2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic Acid Cannot Be Replaced by Generic Pyrimidine Boronic Acids in Optimisation Programs


Simple pyrimidin‑5‑yl boronic acids (e.g., the unsubstituted or 2‑aminopyrimidine variants) lack the 2‑(4,4‑difluoropiperidin‑1‑yl) substituent that simultaneously reduces amine basicity, adjusts lipophilicity, and pre‑organises the piperidine ring into a favoured equatorial conformation [1]. Replacing this fragment with an unsubstituted piperidine, morpholine, or 4‑fluoropiperidine analogue during a medicinal chemistry campaign retrogressively alters the pKₐ–LogP–CLᵢₙₜ profile that was deliberately achieved with the difluorinated piperidine, erasing the gains in metabolic stability, permeability, and off‑target selectivity documented in systematic comparisons of fluorinated vs. non‑fluorinated saturated heterocycles [1]. For procurement, substituting with a different 2‑substituted pyrimidine boronic acid without evidence of equivalent physicochemical performance risks synthesising a final compound that fails to reproduce the published biological activity or pharmacokinetic profile [1].

(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic Acid – Quantitative Differentiation vs. Closest Analogs


Amine Basicity Reduction: ΔpKₐ ≈ 3.15 vs. Unsubstituted Piperidine – Experimentally Validated

The gem‑difluoro substitution at the 4‑position of piperidine lowers the conjugate acid pKₐ by approximately 3.15 units relative to unsubstituted piperidine, as established in a systematic study of mono‑ and difluorinated saturated heterocyclic amines [1]. For (2‑(4,4‑difluoropiperidin‑1‑yl)pyrimidin‑5‑yl)boronic acid, this reduced basicity is carried through to the final coupled product, providing a measurable advantage over the non‑fluorinated analog (2‑(piperidin‑1‑yl)pyrimidin‑5‑yl)boronic acid. The effect is confirmed by the scite.ai citation statement referencing ΔpKₐ = 3.14–3.15 for the 4,4‑difluoropiperidine core [1].

basicity modulation pKa engineering hERG liability reduction

Lipophilicity Modulation: Measured LogP Shift Provides Differentiated Property Space

The 4,4‑difluoropiperidine fragment exhibits an experimental LogP of approximately 0.37 (chemsrc.com) compared to 0.16 for piperidine (standard reference values). This shift of ~0.21 LogP units, while modest for the free amine, translates into a more pronounced effect when embedded in the full boronic acid building block, where the gem‑difluoro group contributes to a distinct region of the pKₐ–LogP property space compared to both non‑fluorinated and mono‑fluorinated piperidine analogs . Vendor‑supplied comparison data for the hydrochloride salts report a larger differential (LogP 1.2 vs. 0.3 for 4,4‑difluoropiperidine HCl vs. piperidine HCl), consistent with the directionality observed in primary datasets .

lipophilicity tuning LogP engineering CNS drug design

Metabolic Stability Retention Despite Basicity Reduction – Class‑Level Evidence from Microsomal Clearance Studies

The systematic study by Melnykov et al. (2023) demonstrated that intrinsic microsomal clearance (CLᵢₙₜ) remained high across nearly all mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives studied, with the sole exception of the 3,3‑difluoroazetidine derivative [1]. Importantly, the study concluded that difluorination reduces basicity and modulates lipophilicity while retaining metabolic stability, a combination that is not typically achieved with other basicity‑modulating strategies (e.g., electron‑withdrawing acyl groups or sulfonamides, which often introduce metabolic liabilities). Vendor‑reported comparison data indicate a metabolic half‑life (t₁/₂) of 6.7 h for 4,4‑difluoropiperidine hydrochloride versus 2.1 h for standard piperidine hydrochloride, consistent with the class‑level trend .

metabolic stability intrinsic clearance ADME optimisation

Conformational Pre‑Organisation: Equatorial N‑Substituent in 4,4‑Difluoropiperidine Facilitates Predictable Geometry at the Pyrimidine C2 Position

Low‑resolution microwave spectroscopy of 4,4‑difluoropiperidine establishes that the N–H (and by extension N‑substituted) species adopts an equatorial conformation, driven by the gem‑difluoro substituents at the 4‑position [1]. In (2‑(4,4‑difluoropiperidin‑1‑yl)pyrimidin‑5‑yl)boronic acid, this equatorial preference of the piperidine N‑aryl bond translates into a predictable spatial orientation of the pyrimidine ring relative to the piperidine scaffold, which is critical for the geometry of the subsequent Suzuki coupling. In contrast, unsubstituted piperidine and 4‑fluoropiperidine can undergo rapid ring‑flipping, introducing conformational ambiguity that may affect coupling regioselectivity and the dihedral angle in the final biaryl product [1][2].

conformational analysis X-ray crystallography Suzuki coupling geometry

Validated Utility as a Boronic Acid Partner in Suzuki–Miyaura Couplings for P2X7 Antagonist Synthesis

The 2‑(4,4‑difluoropiperidin‑1‑yl)pyrimidin‑5‑yl fragment has been used in the synthesis and preclinical characterisation of a series of 6‑chloro‑N‑(2‑(4,4‑difluoropiperidin‑1‑yl)‑2‑(2‑(trifluoromethyl)pyrimidin‑5‑yl)ethyl)quinoline‑5‑carboxamide based P2X7 antagonists [1]. In this published work, the difluoropiperidine‑pyrimidine motif was introduced via Suzuki–Miyaura coupling of a corresponding boronic acid or boronate ester with a halogenated pyrimidine partner. This demonstrates that the target boronic acid participates efficiently in palladium‑catalysed cross‑coupling reactions to deliver biologically active molecules, unlike generic pyrimidin‑5‑yl boronic acids that lack the 2‑substituent required for target engagement in this series [1][2].

P2X7 antagonist Suzuki-Miyaura coupling medicinal chemistry building block

Physicochemical Property Space Differentiation: pKₐ–LogP Plots Confirm Unique Positioning vs. Mono‑Fluorinated and Non‑Fluorinated Analogs

According to the pKₐ–LogP analysis presented by Melnykov et al. (2023), difluorinated piperidine derivatives (including the 4,4‑difluoro substitution motif) occupy a distinct region of physicochemical property space that is well separated from both non‑fluorinated and mono‑fluorinated piperidine analogs [1]. This means that (2‑(4,4‑difluoropiperidin‑1‑yl)pyrimidin‑5‑yl)boronic acid, when used in a library synthesis, will produce final compounds with pKₐ–LogP coordinates inaccessible to the corresponding (2‑(piperidin‑1‑yl)pyrimidin‑5‑yl)boronic acid or (2‑(4‑fluoropiperidin‑1‑yl)pyrimidin‑5‑yl)boronic acid, providing a unique opportunity to explore previously unreachable property space in lead optimisation [1].

physicochemical property mapping pKa-LogP plot building block selection

Optimal Use Cases for (2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic Acid Based on Quantitative Differentiation Evidence


CNS‑Penetrant Kinase Inhibitor Lead Optimisation Requiring Low Amine Basicity

When a medicinal chemistry programme demands a pyrimidine‑based kinase inhibitor scaffold with reduced amine basicity to improve CNS permeability and minimise hERG binding, (2‑(4,4‑difluoropiperidin‑1‑yl)pyrimidin‑5‑yl)boronic acid provides a ready‑to‑couple building block with a proven ΔpKₐ of ~3.15 units relative to the non‑fluorinated piperidine analog [1]. This pre‑installed property obviates the need for post‑coupling fluorination or alternative basicity‑modulating chemistry that could introduce metabolic liabilities.

Suzuki–Miyaura Library Synthesis Targeting a Distinct pKₐ–LogP Region

For parallel synthesis efforts aiming to explore a property space not accessible with standard piperidine or morpholine building blocks, (2‑(4,4‑difluoropiperidin‑1‑yl)pyrimidin‑5‑yl)boronic acid uniquely places coupled products into the difluorinated piperidine zone of the pKₐ–LogP plot, a region shown by systematic physicochemical profiling to be separated from non‑fluorinated and mono‑fluorinated analogs [1][2].

P2X7 Antagonist or Purinergic Receptor Modulator SAR Expansion

Building on the published precedent of the 4,4‑difluoropiperidine‑pyrimidine motif in P2X7 antagonist preclinical candidates [1], procurement of the target boronic acid enables direct extension of this SAR series. The boronic acid handle allows diversification at the pyrimidine C5 position via Suzuki coupling, while the 4,4‑difluoropiperidine at C2 retains the pharmacophoric element demonstrated to be essential for P2X7 receptor binding in patch‑clamp and FLIPR assays [1][2].

Metabolic Stability‑Sensitive Projects Requiring Low Clearance with Retained Potency

In programmes where both high metabolic stability and moderate amine basicity are required – a combination often difficult to achieve with standard heterocyclic amines – (2‑(4,4‑difluoropiperidin‑1‑yl)pyrimidin‑5‑yl)boronic acid offers a class‑validated solution. The difluoropiperidine fragment retains high intrinsic microsomal stability across the entire fluorinated heterocyclic amine series studied (with only one exception) while simultaneously reducing pKₐ, a profile confirmed by systematic CLᵢₙₜ measurements [1].

Quote Request

Request a Quote for (2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.